2-((4-fluorophenyl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)acetamide hydrochloride
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Overview
Description
2-((4-fluorophenyl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)acetamide hydrochloride is a useful research compound. Its molecular formula is C23H27ClFN3O4S2 and its molecular weight is 528.05. The purity is usually 95%.
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Scientific Research Applications
Cytotoxic Activity
- Sulfonamide derivatives, including molecules similar to the specified compound, show promising cytotoxic activity against various cancer cell lines, such as breast cancer (MDA-MB-231) and colon cancer (HT-29) (Ghorab, M. et al., 2015).
Antimicrobial Activity
- Sulfonamides and carbamates of related structures have been synthesized and shown good to potent antimicrobial activity against a range of bacteria and fungi, indicating their potential as antimicrobial agents (Janakiramudu, D. B. et al., 2017).
Anti-inflammatory Activity
- Novel derivatives featuring the specified structural motif have displayed significant anti-inflammatory activity in assays, suggesting their utility in developing new anti-inflammatory drugs (Sunder, K. & Maleraju, Jayapal, 2013).
Anticonvulsant Agents
- Heterocyclic compounds incorporating a sulfonamide moiety have been evaluated for anticonvulsant activity, with several compounds offering protection against induced convulsions, demonstrating their potential as anticonvulsant agents (Farag, A. A. et al., 2012).
Enzyme Inhibition
- Synthesis of sulfonamides with benzodioxane and acetamide moieties has been explored for their enzyme inhibitory potential against α-glucosidase and acetylcholinesterase, showing substantial inhibitory activity, which could be beneficial in treating diseases like diabetes and Alzheimer's (Abbasi, M. et al., 2019).
Potential Antipsychotic Agents
- A series of novel compounds, including 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, showing an antipsychotic-like profile without interacting with dopamine receptors, indicating a novel mechanism of action for antipsychotic drugs (Wise, L. D. et al., 1987).
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and ionic interactions .
Pharmacokinetics
The presence of the morpholinopropyl group could enhance its solubility, potentially improving its absorption and distribution .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s activity could be affected by the pH of its environment due to the presence of ionizable groups in its structure .
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfonyl-N-(4-methyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O4S2.ClH/c1-17-4-2-5-20-22(17)25-23(32-20)27(11-3-10-26-12-14-31-15-13-26)21(28)16-33(29,30)19-8-6-18(24)7-9-19;/h2,4-9H,3,10-16H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMACBUNMOMHKPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CCCN3CCOCC3)C(=O)CS(=O)(=O)C4=CC=C(C=C4)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClFN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.